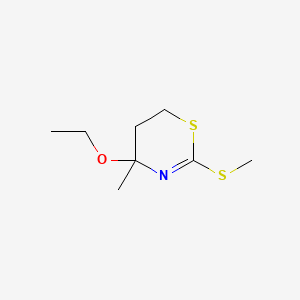![molecular formula C9H7N3O2 B13834379 (2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-3H-1,5-benzodiazepine: is a chemical compound belonging to the benzodiazepine class, characterized by a benzene ring fused with a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-1,5-benzodiazepine typically involves multi-component reactions. One common method includes the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles. This method offers high yields, short reaction times, and efficient purification by crystallization .
Industrial Production Methods: Industrial production methods for 3-nitro-3H-1,5-benzodiazepine are not extensively documented. the principles of multi-component reactions and the use of heterogeneous catalysts like zinc sulfide nanoparticles can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-nitro-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other substituents, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzodiazepines.
Scientific Research Applications
Chemistry: 3-nitro-3H-1,5-benzodiazepine is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry for developing new therapeutic agents .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, contributing to the understanding of its pharmacological properties .
Medicine: Benzodiazepine derivatives, including those synthesized from 3-nitro-3H-1,5-benzodiazepine, are explored for their anxiolytic, anticonvulsant, and muscle relaxant properties .
Industry: The compound’s derivatives are used in the pharmaceutical industry for the development of drugs with specific therapeutic effects .
Mechanism of Action
3-nitro-3H-1,5-benzodiazepine and its derivatives exert their effects by interacting with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory neurotransmission. The result is a sedative, anxiolytic, and muscle relaxant effect .
Comparison with Similar Compounds
Nitrazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.
Uniqueness: 3-nitro-3H-1,5-benzodiazepine is unique due to its specific nitro substitution, which can influence its reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and can lead to different therapeutic applications .
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-6,10H |
InChI Key |
PHEJNNZKCKVHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)




![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)


